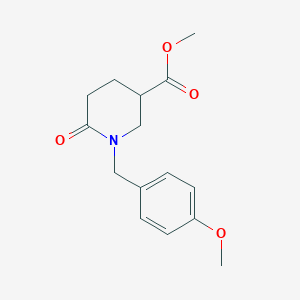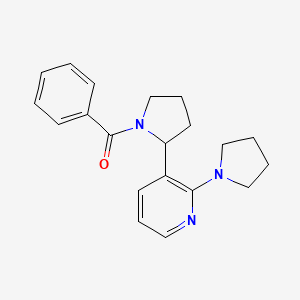![molecular formula C13H9N3O3 B11817061 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is a chemical compound with the molecular formula C₁₃H₉N₃O₃ It is a derivative of benzoxazole, characterized by the presence of a nitro group at the 6-position and an aniline group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline typically involves the following steps:
Amination: The nitrobenzoxazole is then subjected to amination to introduce the aniline group. This can be done using aniline under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic substitution reactions, such as acylation and sulfonation.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents such as acyl chlorides or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Reduction: The major product of reduction is 4-(6-Aminobenzo[d]oxazol-2-yl)aniline.
Substitution: Depending on the electrophile used, products can include acylated or sulfonated derivatives of the original compound.
科学的研究の応用
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to inhibit certain cancer cell lines.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein interactions.
作用機序
The mechanism of action of 4-(6-Nitrobenzo[d]oxazol-2-yl)aniline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Protein Interactions: It can interact with proteins involved in cell signaling pathways, affecting cellular functions and processes.
類似化合物との比較
Similar Compounds
4-(Benzo[d]oxazol-2-yl)aniline: Lacks the nitro group and has different biological activities.
4-(6-Aminobenzo[d]oxazol-2-yl)aniline: The reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
4-(6-Nitrobenzo[d]oxazol-2-yl)aniline is unique due to the presence of both a nitro group and an aniline group, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H9N3O3 |
|---|---|
分子量 |
255.23 g/mol |
IUPAC名 |
4-(6-nitro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H9N3O3/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(16(17)18)7-12(11)19-13/h1-7H,14H2 |
InChIキー |
NIYJKINDPUHPCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)

![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)




![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
